4-(Trifluoromethyl)phenylacetonitrile
Description
Significance of Trifluoromethylated Compounds in Contemporary Organic Chemistry
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful strategy in modern organic and medicinal chemistry. mdpi.com This group is prized for its strong electron-withdrawing nature and the unique properties it imparts. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of trifluoromethylated compounds. mdpi.comfiveable.me This increased resistance to enzymatic degradation often improves a compound's pharmacokinetic profile, such as a longer half-life, making it a valuable feature in drug design. fiveable.me
Furthermore, the trifluoromethyl group can enhance the binding affinity of a molecule to its biological target through electrostatic and hydrophobic interactions. mdpi.com It is frequently used to adjust the electronic and steric properties of a potential drug molecule, sometimes acting as a bioisostere for a chlorine or methyl group. wikipedia.org This strategic substitution can fine-tune a compound's lipophilicity, which affects its ability to permeate biological membranes. mdpi.comfiveable.me Consequently, trifluoromethyl groups are found in numerous pharmaceuticals, including antidepressants like fluoxetine (B1211875) and anti-inflammatory drugs like celecoxib, as well as in many agrochemicals. wikipedia.orgwikipedia.org
Role of Nitriles as Versatile Synthetic Intermediates
The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic synthesis. nj-finechem.comresearchgate.net Its utility stems from its ability to be transformed into a wide array of other functional groups. nih.govresearchgate.net For instance, nitriles can be readily hydrolyzed to form carboxylic acids or amides, often under milder conditions than traditional chemical methods by using nitrile-converting enzymes. nih.gov They can also be reduced to produce primary amines. nj-finechem.com
This transformative potential makes nitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.govontosight.ai The nitrile group acts as a reliable "handle" that allows for the construction of complex molecular architectures and the late-stage diversification of drug candidates. nj-finechem.com In material science, nitriles are fundamental monomers for producing important polymers. A prime example is polyacrylonitrile, which is a precursor for carbon fiber composites used in applications ranging from aerospace components to sporting goods. nj-finechem.comnumberanalytics.com
Overview of 4-(Trifluoromethyl)phenylacetonitrile as a Building Block in Advanced Chemical Research
This compound, with its molecular formula C9H6F3N, integrates the beneficial properties of both the trifluoromethyl group and the nitrile group. ontosight.ai This structure makes it a highly valuable building block in diverse areas of chemical research. ontosight.aibldpharm.com The presence of the trifluoromethyl group on the phenyl ring enhances the molecule's potential for creating metabolically stable and biologically active compounds. mdpi.comontosight.ai Simultaneously, the acetonitrile (B52724) moiety provides a reactive site for extensive synthetic transformations. ontosight.ai
This compound serves as a precursor in the synthesis of various agrochemicals, pharmaceuticals, and advanced materials. ontosight.ai For example, it has been used in the preparation of novel n-type organic semiconductors, such as 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, highlighting its application in materials science. sigmaaldrich.com Its unique combination of functional groups allows researchers to develop complex molecules with tailored electronic, physical, and biological properties. ontosight.ai
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H6F3N |
| Molecular Weight | 185.15 g/mol |
| CAS Number | 2338-75-2 |
| Melting Point | 47-49 °C |
| Boiling Point | 131-132 °C at 20 mmHg |
| Appearance | Solid |
| InChI Key | QNKOCFJZJWOXDE-UHFFFAOYSA-N |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1,1,1-trifluoroethane |
| 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene |
| This compound |
| Celecoxib |
| Fluoxetine |
| Hexafluoroacetone |
| Polyacrylonitrile |
| Trifluoroacetic acid |
| Trifluoromethane |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKOCFJZJWOXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177940 | |
| Record name | 4-(Trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-75-2 | |
| Record name | 4-(Trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 4 Trifluoromethyl Phenylacetonitrile
Established Synthetic Routes for 4-(Trifluoromethyl)phenylacetonitrile
Traditional methods for synthesizing this compound typically rely on well-understood reactions involving readily available precursors or the modification of similar molecular frameworks.
The most common and direct methods for synthesizing this compound involve the nucleophilic substitution of a suitable precursor, typically a 4-(trifluoromethyl)benzyl halide, with a cyanide salt. This classic approach, known as cyanation, is widely employed for the preparation of various benzyl (B1604629) cyanides. chemicalbook.comorgsyn.org
A representative reaction involves treating 4-(trifluoromethyl)benzyl bromide or chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction is often carried out in a polar solvent, like aqueous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the cyanide salt. chemicalbook.comgoogle.com
A typical two-step industrial synthesis process can be described as follows:
Chloromethylation: Trifluoromethylbenzene undergoes a chloromethylation reaction to produce 4-(trifluoromethyl)benzyl chloride. google.com
Cyanation: The resulting 4-(trifluoromethyl)benzyl chloride is then reacted with aqueous sodium cyanide, often in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt, to yield this compound. google.com
Another precursor-based route starts from 4-(trifluoromethyl)benzaldehyde. This method involves converting the aldehyde to an oxime by reacting it with hydroxylamine, followed by a dehydration step to yield the desired nitrile. ontosight.ai
Table 1: Comparison of Precursor-Based Synthesis Conditions
| Precursor | Reagents | Solvent(s) | Catalyst | Typical Yield |
|---|---|---|---|---|
| 4-(Trifluoromethyl)benzyl Bromide | KCN | Ethanol/Water | None | High |
| 4-(Trifluoromethyl)benzyl Chloride | NaCN | Water/Organic | Quaternary Ammonium Salt | 90-92% (cyanation step) google.com |
Note: Yields can vary significantly based on specific reaction conditions and scale.
An alternative strategy involves the modification of a pre-existing phenylacetonitrile (B145931) derivative. This approach is particularly useful when the desired substitution pattern is easier to achieve on the phenylacetonitrile core than on a simpler benzene (B151609) derivative. One such method begins with 4-aminophenylacetonitrile. The synthesis proceeds through a sequence of reactions:
Trifluoromethylation: A trifluoromethyl group is introduced onto the aromatic ring, typically at the position ortho to the amino group, to form 3-trifluoromethyl-4-aminophenylacetonitrile. google.com
Diazotization: The amino group of the resulting compound is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. google.com
Reduction (Deamination): The diazonium group is subsequently removed and replaced with a hydrogen atom through a reduction reaction, for instance, using hypophosphorous acid, to yield the target molecule. google.com
While this method is effective for producing the meta-isomer (3-(Trifluoromethyl)phenylacetonitrile), its principles can be adapted for other isomers, showcasing the versatility of derivatization strategies. google.com Another direct approach involves the introduction of a trifluoromethyl group into the phenylacetonitrile molecule using specific trifluoromethylating agents. ontosight.ai
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry seeks to improve upon established methods by employing advanced techniques that offer higher efficiency, milder reaction conditions, and greater substrate scope.
Transition-metal catalysis has revolutionized the synthesis of aryl nitriles from aryl halides. chinesechemsoc.org These methods offer significant advantages over traditional nucleophilic substitution, particularly for less reactive aryl chlorides.
Palladium-Catalyzed Cyanation: Palladium complexes are effective catalysts for the cyanation of aryl halides and triflates. acs.org Using a suitable palladium precatalyst and a cyanide source like zinc cyanide (Zn(CN)₂), the reaction can proceed at low temperatures (room temperature to 40 °C) in aqueous media. This mild approach is compatible with a wide range of functional groups. acs.org
Copper-Catalyzed Cyanation: Copper-based catalyst systems, often inspired by biological systems, provide a versatile and inexpensive alternative for the cyanation of aryl halides. acs.org These reactions can utilize less toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]).
Dual Photoredox–Nickel Catalysis: A cutting-edge approach combines visible-light photoredox catalysis with nickel catalysis to achieve the cyanation of aryl halides under benign, room-temperature conditions. This dual catalysis strategy avoids the need for air-sensitive ligands and highly toxic cyanide reagents. chinesechemsoc.org
Boron Lewis Acid Catalysis: An innovative method allows for the direct cyanation of benzyl alcohols using an isonitrile as a safer cyanide source, catalyzed by the boron Lewis acid B(C₆F₅)₃. mdpi.com This reaction provides a direct route to α-aryl nitriles from the corresponding alcohols.
Microwave-assisted synthesis (MAS) has emerged as a powerful tool to accelerate organic reactions. mdpi.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes. nih.govnih.gov This technique offers rapid and uniform heating of the reaction mixture, often leading to higher yields and purer products compared to conventional heating methods. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) |
|---|---|---|
| Reaction Time | Hours | Minutes nih.gov |
| Heating Method | External (oil bath, heating mantle) | Internal, direct heating of molecules |
| Temperature Gradient | Non-uniform | Uniform |
| Potential Advantages | Established, simple equipment | Increased reaction rates, higher yields, improved purity nih.gov |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjetir.org Several principles of green chemistry can be applied to the synthesis of this compound.
Prevention of Waste: Catalytic methods are inherently greener as they reduce the formation of stoichiometric byproducts. nih.gov
Use of Safer Solvents and Reagents: A key challenge in cyanation reactions is the high toxicity of traditional cyanide sources like NaCN and KCN. Green approaches focus on using less toxic alternatives, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). chinesechemsoc.orgacs.org Furthermore, replacing volatile and toxic organic solvents with greener alternatives like water or supercritical fluids is a primary goal. acs.orgnih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are more atom-economical and energy-efficient, as they can be performed under milder conditions and reduce the amount of waste generated. nih.gov The palladium, copper, and nickel-catalyzed cyanations are prime examples of this principle in action. chinesechemsoc.orgacs.org
By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and environmentally responsible.
Reaction Mechanisms and Mechanistic Studies Involving 4 Trifluoromethyl Phenylacetonitrile
Fundamental Reaction Pathways of 4-(Trifluoromethyl)phenylacetonitrile
The reactivity of this compound is primarily centered around three key areas: the acidic protons of the acetonitrile (B52724) group, the aromatic phenyl ring, and the stable trifluoromethyl substituent.
Nucleophilic Reactions of the Acetonitrile Moiety
The most significant reaction pathway for the acetonitrile portion of the molecule involves the acidity of the α-protons on the methylene (B1212753) (-CH₂-) group. The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the 4-(trifluoromethyl)phenyl group—significantly increases the acidity of these protons. The trifluoromethyl group, in particular, exerts a powerful inductive electron-withdrawing effect (-I effect), which stabilizes the conjugate base formed upon deprotonation. nih.gov
This enhanced acidity allows for the ready formation of a resonance-stabilized carbanion (an enolate equivalent) in the presence of a suitable base. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
A primary example is α-alkylation , where the carbanion attacks an electrophilic alkyl halide in a classic SN2 reaction. libretexts.org The general mechanism proceeds as follows:
Deprotonation: A base removes an α-proton from this compound to form a nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
This process is fundamental to building more complex molecular structures from the parent phenylacetonitrile (B145931) scaffold.
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1. Deprotonation | Formation of a resonance-stabilized carbanion. | This compound, Base (e.g., LDA, NaH) | Carbanion intermediate, Conjugate acid of base |
| 2. SN2 Attack | Nucleophilic displacement of a halide. | Carbanion intermediate, Alkyl Halide (R-X) | α-alkylated product, Halide ion (X⁻) |
Electrophilic Aromatic Substitution on the Phenyl Ring
The reactivity of the phenyl ring is dominated by the electronic properties of the trifluoromethyl (-CF₃) group. The -CF₃ group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. nih.govyoutube.com This effect reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609).
Furthermore, the -CF₃ group acts as a meta-director. During electrophilic aromatic substitution, the electrophile adds to the ring to form a carbocation intermediate known as an arenium ion or sigma complex. When the electrophile attacks at the ortho or para positions relative to the -CF₃ group, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing -CF₃ group. This arrangement is highly destabilized. In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon bearing the -CF₃ group, resulting in a more stable intermediate. youtube.comvaia.com Consequently, electrophilic substitution reactions, such as nitration or halogenation, on this compound would be expected to occur slowly and yield predominantly the 3-substituted product.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group itself is exceptionally stable and generally unreactive under typical organic reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group resistant to both nucleophilic and electrophilic attack. acs.org Its primary role in the molecule's reactivity is electronic, where it influences the reactivity of the adjacent phenyl ring and the distal acetonitrile moiety through its potent inductive effect. nih.gov Reactions involving the cleavage of C-F bonds in a -CF₃ group typically require harsh conditions or specific reagents not commonly employed in standard synthesis.
Specific Mechanistic Investigations
While studies focusing exclusively on this compound are specific, the mechanisms of its key reactions can be thoroughly understood through investigations of its own reactions and those of closely related phenylacetonitriles.
Knoevenagel Condensation Reactions with this compound
The Knoevenagel condensation is a variant of the aldol (B89426) condensation and is a characteristic reaction of compounds containing an active methylene group, such as this compound. numberanalytics.com The reaction involves the condensation of the active methylene compound with an aldehyde or ketone, catalyzed by a base, to form an α,β-unsaturated product after dehydration. researchgate.netrsc.org
The mechanism proceeds through several key steps:
Carbanion Formation: A base, typically a weak one like an amine, deprotonates the α-carbon of this compound. The electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group facilitates this step. mdpi.com
Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or another proton source) to give a β-hydroxy nitrile adduct.
Dehydration: Under the reaction conditions, this adduct readily undergoes elimination of a water molecule. A base removes the acidic α-proton, and the resulting carbanion eliminates the β-hydroxyl group to form a new π-bond, yielding the final α,β-unsaturated nitrile product.
The use of this compound in this reaction has been documented in the preparation of compounds like 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene. sigmaaldrich.com
| Step | Mechanism | Key Intermediate |
|---|---|---|
| 1 | Base-catalyzed deprotonation of the α-carbon. | Resonance-stabilized carbanion |
| 2 | Nucleophilic attack of the carbanion on the carbonyl electrophile. | Tetrahedral alkoxide |
| 3 | Protonation of the alkoxide. | β-hydroxy nitrile |
| 4 | Base-mediated elimination of water (dehydration). | α,β-unsaturated nitrile (final product) |
Alkylation and Deuteriation Mechanism Studies of Related Phenylacetonitriles
Mechanistic insights into the reactivity of the α-protons of this compound can be derived from studies on related phenylacetonitriles. The α-alkylation of phenylacetonitrile derivatives is a well-studied transformation that underscores the nucleophilicity of the corresponding carbanion. researchgate.netacs.org
Alkylation studies have shown that the reaction typically proceeds via an SN2 mechanism, where the stereochemical course can be investigated using chiral alkylating agents. acs.org More recent "borrowing hydrogen" strategies involve the temporary oxidation of an alcohol to an aldehyde, which then undergoes a Knoevenagel-type condensation with the nitrile, followed by reduction of the resulting unsaturated intermediate. acs.orgresearchgate.net
Deuteriation studies provide direct evidence for the acidity of the benzylic protons. In the presence of a suitable base and a deuterium (B1214612) source like deuterium oxide (D₂O), the α-protons of phenylacetonitriles can undergo hydrogen-deuterium exchange. researchgate.netmdpi.com The rate of this exchange is a measure of the kinetic acidity of the protons. For substituted phenylacetonitriles, electron-withdrawing groups on the phenyl ring increase the rate of deuteration by stabilizing the negative charge of the carbanion intermediate. nih.govresearchgate.net Therefore, it is expected that this compound would undergo H-D exchange at the benzylic position more readily than unsubstituted phenylacetonitrile, reflecting the enhanced acidity of its α-protons.
Radical Cascade Cyclization Mechanisms
While this compound is a valuable building block in organic synthesis, detailed studies outlining its direct participation as a substrate in radical cascade cyclization reactions are not extensively documented in the surveyed scientific literature. However, to understand the mechanistic principles of a relevant reaction class, one can examine visible-light-induced radical cascade cyclizations that lead to the formation of trifluoromethylated heterocycles. researchgate.netresearchgate.net
A plausible and well-documented mechanism in this category involves the photolytic generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as Umemoto's reagent. researchgate.netresearchgate.net This process typically proceeds without the need for a photocatalyst. researchgate.netresearchgate.net The mechanism can be generalized into the following key steps:
Initiation: Upon irradiation with visible light, the trifluoromethyl radical source (e.g., Umemoto's reagent) undergoes homolysis to generate the highly reactive trifluoromethyl radical. researchgate.netresearchgate.net
Radical Addition: The •CF₃ radical adds to a radical acceptor, typically an alkene or alkyne moiety within a larger molecule, to form a new carbon-centered radical intermediate. researchgate.net
Cascade Cyclization: This new radical intermediate undergoes one or more subsequent intramolecular cyclization steps. In the synthesis of dihydropyrido[1,2-a]indolone skeletons, for instance, the radical intermediate is intercepted by an indole (B1671886) ring in a 6-exo-trig cyclization. researchgate.net
Oxidation and Deprotonation: The resulting cyclized radical is then oxidized to a cation. researchgate.net
Rearomatization/Final Product Formation: A final deprotonation step occurs to form the stable, trifluoromethylated heterocyclic product. researchgate.net
Control experiments, such as the addition of radical scavengers like TEMPO, have been shown to inhibit such reactions, confirming the involvement of radical species in the pathway. This general mechanism highlights a powerful, catalyst-free strategy for incorporating the trifluoromethyl group into complex molecular scaffolds, a common goal in medicinal chemistry due to the unique properties this group imparts. researchgate.net
Computational and Quantum Chemical Studies of Reactivity
Computational chemistry offers powerful tools to predict and understand the electronic structure and reactivity of molecules like this compound. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis provide a theoretical framework for interpreting molecular behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics.
In a detailed study of this compound (often abbreviated as 4TFMNB), DFT calculations were performed to correlate theoretical predictions with experimental data. juniperpublishers.com The primary goal was to achieve a precise assignment of vibrational modes observed in Fourier-transform infrared (FT-IR) and FT-Raman spectra. juniperpublishers.com The calculations were successful, showing a strong agreement between the computed vibrational frequencies and the experimental findings, thus validating the computational model. juniperpublishers.com The Gauge-Independent Atomic Orbital (GIAO) method was also used within the DFT framework to accurately calculate and predict the ¹³C and ¹H NMR chemical shifts of the molecule. juniperpublishers.com
| Parameter | Specification | Reference |
|---|---|---|
| Software | GAUSSIAN 09W | |
| Method | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | |
| Basis Set | 6-311+G(d,p) | |
| Application | Geometry Optimization, Vibrational Frequency Calculation, NMR Chemical Shift Prediction (GIAO) | juniperpublishers.com |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netscirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. This energy gap is instrumental in explaining charge transfer interactions within a molecule.
For the related isomer, 2-(trifluoromethyl)phenylacetonitrile, DFT calculations have been used to determine these energies. An FMO analysis of this compound would similarly reveal its electronic character. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups would be expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character at specific sites.
| Orbital/Concept | Description | Relevance to Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Associated with the ability to donate electrons (nucleophilicity). Its energy level correlates with the ionization potential. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Associated with the ability to accept electrons (electrophilicity). Its energy level correlates with the electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the Lewis-like chemical bonding in a molecule. juniperpublishers.com It translates the complex, delocalized molecular orbitals obtained from a calculation into localized one-center (lone pairs) and two-center (bonds) orbitals. This method is particularly useful for quantifying intramolecular delocalization, also known as hyperconjugation, which contributes to molecular stability.
The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A large E(2) value indicates a strong interaction between the electron donor and acceptor, signifying significant electron delocalization.
In studies of the related 2-(trifluoromethyl)phenylacetonitrile, NBO analysis has been used to identify key stabilizing interactions, such as those between the lone pairs on the nitrogen atom and the antibonding π* orbitals of the phenyl ring. A similar analysis for this compound would quantify the intramolecular charge transfer and hyperconjugative interactions that influence its structure and reactivity. These interactions include delocalization from filled π-orbitals of the benzene ring to empty π-orbitals, and from lone pairs to antibonding σ or π* orbitals.
| Interaction Type | Description | Significance |
|---|---|---|
| π → π | Delocalization of electrons from a filled π-bonding orbital to an empty π-antibonding orbital. | Contributes significantly to the stability of conjugated systems. |
| n → π | Delocalization of electrons from a non-bonding orbital (lone pair) to an empty π-antibonding orbital. | Indicates charge transfer from a lone pair-bearing atom into a π-system. |
| σ → σ | Delocalization of electrons from a filled σ-bonding orbital to an empty σ-antibonding orbital. | Represents hyperconjugation that stabilizes the molecule. |
| n → σ | Delocalization of electrons from a non-bonding orbital (lone pair) to an empty σ-antibonding orbital. | A common stabilizing interaction involving heteroatoms. |
Applications of 4 Trifluoromethyl Phenylacetonitrile in Organic Synthesis
As a Key Intermediate in the Synthesis of Complex Organic Molecules
The unique chemical properties of 4-(Trifluoromethyl)phenylacetonitrile, largely imparted by the electron-withdrawing nature of the trifluoromethyl group, make it an important precursor in multi-step synthetic pathways. ontosight.aiontosight.ai It serves as a foundational component for constructing intricate molecular architectures across various chemical industries. ontosight.aichemimpex.com
In medicinal chemistry and pharmaceutical development, this compound is a key starting material for the synthesis of compounds with potential therapeutic applications. ontosight.aijelsciences.com The trifluoromethyl group is a crucial feature in modern drug design, often incorporated to improve the efficacy and pharmacokinetic properties of a drug candidate. jelsciences.com
The compound is utilized in the design and synthesis of novel therapeutic agents and potent inhibitors of biological targets. chemimpex.comjelsciences.com The incorporation of the trifluoromethylphenyl moiety can significantly influence a molecule's interaction with enzymes or receptors. For instance, trifluoromethyl groups are present in various experimental and approved drugs, including inhibitors for treating a range of diseases. jelsciences.com Research into p21-activated kinases (PAK) inhibitors for neurological conditions has explored complex heterocyclic structures where fluorinated groups play a role in biological activity. nih.gov
Table 1: Examples of Therapeutic Areas Involving Trifluoromethylated Compounds
| Therapeutic Area | Role of Trifluoromethyl Group | Example Drug/Candidate (Illustrative) |
| Oncology | Enhances binding affinity and metabolic stability | Tasquinimod jelsciences.com |
| Autoimmune Diseases | Improves pharmacokinetic profile | Teriflunomide jelsciences.com |
| Neurological Disorders | Modulates receptor interaction and CNS penetration | (Various PAK Inhibitors) nih.gov |
| Cardiovascular Conditions | Influences vasodilation properties | (Coronary Vasodilators) google.com |
This compound is a valuable precursor for creating nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netmdpi.com The nitrile group (-CN) is a versatile functional group that can participate in various cyclization reactions to form rings.
Triazoles: The synthesis of trifluoromethyl-substituted 1,2,3-triazoles and 1,2,4-triazoles has been extensively studied. beilstein-journals.orgmdpi.comnih.gov These syntheses often involve cycloaddition reactions where a trifluoromethyl-containing building block reacts with an azide (B81097) or other nitrogen sources. beilstein-journals.orgresearchgate.net For example, 1,4-disubstituted 1,2,3-triazoles can be formed through a copper(I)-catalyzed cycloaddition between a terminal alkyne and an organic azide. researchgate.net While not always starting directly from this compound, its structure is a prime candidate for conversion into the necessary precursors for these reactions.
Naphthyridines: The synthesis of substituted 1,5-naphthyridines, another important heterocyclic scaffold, can be achieved through various methods, including cyclization and cycloaddition reactions. nih.gov The introduction of a trifluoromethyl group onto the naphthyridine ring is a known strategy to modulate the molecule's properties. nih.gov
The compound serves as an intermediate in the synthesis of molecules targeting neurological and cardiovascular diseases. chemimpex.comgoogle.com An isomer, m-trifluoromethylphenylacetonitrile, is noted for its use in synthesizing coronary vasodilators. google.com Similarly, the related compound 4-(Trifluoromethoxy)phenylacetonitrile is a key intermediate in developing drugs aimed at neurological disorders. chemimpex.com The structural similarities suggest the utility of this compound in creating analogues for these therapeutic areas.
Parallel to its role in pharmaceuticals, this compound is a building block for synthesizing active ingredients in the agrochemical sector. ontosight.aichemimpex.com It is used to produce compounds with potential herbicidal, insecticidal, or fungicidal properties. ontosight.ai The trifluoromethyl group often enhances the efficacy and stability of these agents in an agricultural context. nih.gov
Trifluoromethylated aromatic compounds are crucial components in a variety of modern herbicides. nih.gov An isomer, m-trifluoromethylphenylacetonitrile, is explicitly mentioned as an intermediate for preparing herbicides. google.com The trifluoromethylpyridine structure, for example, is a key motif in several commercial herbicides, including Dithiopyr and Flazasulfuron, where it contributes to their biological activity. nih.gov While a direct synthetic link from this compound to herbicides like Glyphosate or Butachlor is not established in the literature, its role as a precursor for other trifluoromethyl-containing herbicides is well-documented.
Agrochemicals
Pesticides
This compound serves as a valuable intermediate in the synthesis of various agrochemicals, including insecticides. chemicalbook.com The trifluoromethyl group is a key feature in many modern pesticides due to its unique electronic properties and metabolic stability. While a direct one-step conversion to a final pesticide product is uncommon, this compound is a crucial starting material for building more complex molecular architectures.
One notable application is in the synthesis of the insecticide Flonicamid. Flonicamid is a pyridinecarboxamide insecticide that acts as a selective aphicide. nih.gov The synthesis of Flonicamid involves the key intermediate, 4-(trifluoromethyl)nicotinic acid. rsc.orgdocumentsdelivered.com Although multiple synthetic routes to 4-(trifluoromethyl)nicotinic acid exist, they often start from precursors that can be derived from compounds like this compound through multi-step processes. These processes can involve cyclization and oxidation reactions to form the pyridine (B92270) ring structure of the nicotinic acid. google.comgoogle.com The 4-(trifluoromethyl)nicotinic acid is then reacted with aminoacetonitrile (B1212223) hydrochloride in an amidation reaction to produce Flonicamid. documentsdelivered.com
In the Synthesis of Materials with Advanced Properties
The introduction of trifluoromethyl groups into organic molecules can significantly influence their electronic and physical properties, making this compound a valuable building block for advanced materials. chemicalbook.com
Organic Semiconducting Materials
N-Type Organic Semiconductors
This compound is utilized in the preparation of novel n-type organic semiconductors. N-type semiconductors are essential for the fabrication of complementary logic circuits in organic electronics. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material, which is a key requirement for efficient electron transport.
A prominent example is the synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, a cyano-substituted distyrylbenzene (B1252955) derivative. This compound is synthesized via a condensation reaction between terephthaldehyde and two equivalents of this compound. The presence of both the trifluoromethyl and cyano moieties on the vinyl groups of the distyrylbenzene backbone results in a material with the desired electronic properties for an n-type semiconductor.
| Compound Name | Abbreviation | Key Functional Groups | Semiconducting Type |
|---|---|---|---|
| 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene | - | Cyano (-CN), Trifluoromethyl (-CF3), Distyrylbenzene | N-type |
Applications in Organic Field-Effect Transistors (OFETs)
The n-type organic semiconductors derived from this compound have shown potential for use in Organic Field-Effect Transistors (OFETs). OFETs are fundamental components of organic electronic devices, and their performance is highly dependent on the properties of the semiconductor used. The electron mobility of the semiconductor is a critical parameter that determines the switching speed of the transistor.
| Semiconductor Material | Device Application | Key Performance Metric | Significance |
|---|---|---|---|
| 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene | Organic Field-Effect Transistor (OFET) | Electron Mobility | Demonstrates potential for use in organic electronic circuits. |
Optoelectronic Devices
Blue Light Emitters in Organic Light-Emitting Diodes (OLEDs)
While direct and extensive research on the use of this compound derivatives specifically as blue light emitters in Organic Light-Emitting Diodes (OLEDs) is emerging, the foundational chemistry suggests significant potential. The synthesis of fluorophores for OLEDs often involves the reaction of a carbonyl compound with a phenylacetonitrile (B145931) derivative in a Knoevenagel condensation.
One relevant study describes the synthesis of a pyrene-substituted ethene, where pyrene-1-carbaldehyde is reacted with this compound. rsc.org The resulting molecule exhibits aggregation-enhanced excimer emission. Although the reported electroluminescence of the non-doped OLED using this material was green, the emission color of such molecules can often be tuned by modifying the molecular structure. rsc.orgrsc.org The incorporation of the this compound moiety contributes to the electronic properties of the final molecule, influencing its emission characteristics. The principles of molecular design for blue emitters often involve creating molecules with a wide energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups can be strategically used to modulate these energy levels. Further research focusing on the design of derivatives of this compound could lead to the development of efficient and stable blue-emitting materials for OLED applications. mdpi.commdpi.com
| Compound Class | Synthetic Precursor | Observed Emission | Potential Application |
|---|---|---|---|
| Pyrene-substituted ethene | Pyrene-1-carbaldehyde and this compound | Green | Organic Light-Emitting Diodes (OLEDs) |
Advanced Polymers and Coatings
The incorporation of trifluoromethyl (-CF3) groups into polymer structures is a well-established strategy for developing advanced materials with unique and desirable properties. ontosight.ai These properties can include enhanced thermal stability, improved chemical resistance, lower refractive indices, and increased hydrophobicity. ontosight.airesearchgate.net While direct polymerization of this compound is not widely documented, its structural motifs are key components in high-performance polymers such as poly(arylene ether)s.
Research into poly(arylene ether)s containing trifluoromethyl groups has demonstrated that these polymers exhibit high thermal stability and are soluble in a range of organic solvents, allowing for the casting of transparent and flexible films. researchgate.net The synthesis of such polymers often involves the nucleophilic aromatic substitution reaction of bisphenols with activated dihalo- or dinitro-aromatic compounds containing trifluoromethyl groups. researchgate.netacs.org this compound serves as a valuable precursor for synthesizing monomers that can be incorporated into these polymer backbones. The presence of the trifluoromethyl group on the phenyl ring is crucial for imparting the desired characteristics to the final polymer. researchgate.net
Table 1: Properties of Polymers Containing Trifluoromethyl Groups
| Property | Enhancement due to Trifluoromethyl Group | Reference |
| Thermal Stability | Increased | ontosight.ai |
| Chemical Resistance | Improved | |
| Refractive Index | Lowered | researchgate.net |
| Hydrophobicity | Increased | ontosight.ai |
| Solubility | Improved in organic solvents | researchgate.net |
Functionalization Strategies and Derivative Synthesis
The aromatic ring and the active methylene (B1212753) group of this compound provide reactive sites for various functionalization reactions, allowing for the synthesis of a diverse range of derivatives.
Introduction of Additional Halogens, e.g., 3-Chloro-4-(trifluoromethyl)phenylacetonitrile
The introduction of a chlorine atom onto the phenyl ring of this compound leads to the formation of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile. This compound is a useful intermediate for further synthetic transformations. The synthesis of this derivative can be achieved through electrophilic aromatic substitution. Given the directing effects of the existing substituents—the trifluoromethyl group (a meta-director) and the cyanomethyl group (an ortho, para-director with deactivating properties)—the chlorination is expected to occur at the position ortho to the cyanomethyl group and meta to the trifluoromethyl group.
A plausible synthetic route would involve the direct chlorination of this compound using a suitable chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Table 2: Physical and Chemical Properties of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile
| Property | Value |
| IUPAC Name | [3-chloro-4-(trifluoromethyl)phenyl]acetonitrile |
| InChI Key | YJHNYZHRYHJFFK-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Purity | 97% |
Introduction of Methoxy (B1213986) and Nitro Groups, e.g., 5-Methoxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile
Further functionalization of the this compound core can be achieved by introducing both methoxy and nitro groups, yielding compounds such as 5-Methoxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile. sigmaaldrich.com The synthesis of this derivative likely proceeds in a stepwise manner.
The first step would be the nitration of this compound. The strong electron-withdrawing nature of both the trifluoromethyl and cyano groups deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions, nitration is expected to occur at the position meta to the trifluoromethyl group and ortho to the cyanomethyl group. Subsequently, a nucleophilic aromatic substitution reaction could be employed to introduce the methoxy group. This would likely involve reacting the nitrated intermediate with a methoxide (B1231860) source, where the nitro group activates the ring for nucleophilic attack.
Table 3: Properties of 5-Methoxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇F₃N₂O₃ | sigmaaldrich.com |
| Molecular Weight | 260.17 g/mol | sigmaaldrich.com |
| Melting Point | 102-106 °C | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
Synthesis of Cyano-Substituted Distyrylbenzene Derivatives
This compound is a key starting material for the synthesis of cyano-substituted distyrylbenzene derivatives, which are of interest as n-type organic semiconductors. A notable example is the preparation of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene.
This synthesis is typically achieved through a Knoevenagel condensation reaction. researchgate.net In this reaction, the active methylene group of two equivalents of this compound condenses with one equivalent of a dialdehyde, such as terephthalaldehyde (B141574) (1,4-benzenedicarboxaldehyde), in the presence of a basic catalyst like piperidine (B6355638) or a strong base like potassium hydroxide. researchgate.netchemrxiv.org The reaction results in the formation of two new carbon-carbon double bonds, creating the extended conjugated system of the distyrylbenzene derivative.
Table 4: Reactants for the Synthesis of a Cyano-Substituted Distyrylbenzene Derivative
| Reactant | Role |
| This compound | Active methylene compound |
| Terephthalaldehyde | Dialdehyde |
| Basic Catalyst (e.g., Piperidine) | Catalyst for Knoevenagel condensation |
Spectroscopic Characterization and Structural Analysis for Research Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-(trifluoromethyl)phenylacetonitrile. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the precise arrangement of atoms within the molecule. ijsrst.com The chemical shifts in NMR are typically reported in parts per million (ppm) and are compared with theoretical values calculated using methods like the gauge-independent atomic orbital (GIAO). ijsrst.com
¹H NMR
The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments. The spectrum is characterized by distinct signals corresponding to the methylene (B1212753) (-CH₂) protons and the aromatic protons of the phenyl ring. The integration of these signals confirms the ratio of these protons in the molecule.
| Proton Type | Observed Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.50 - 7.80 | Multiplet |
| Methylene Protons (-CH₂) | 3.85 | Singlet |
¹³C NMR
The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the phenyl ring, the methylene group, the nitrile carbon, and the trifluoromethyl group's carbon.
| Carbon Type | Observed Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons | 125.0 - 135.0 |
| Nitrile Carbon (-CN) | 117.0 |
| Trifluoromethyl Carbon (-CF₃) | 123.0 (quartet) |
| Methylene Carbon (-CH₂) | 23.0 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. nist.gov
Key fragments observed in the EI-MS of this compound include the molecular ion (M⁺) at an m/z of 185, which corresponds to the molecular weight of the compound. nih.gov Another significant peak is observed at m/z 116. nih.gov
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the purity of a compound. In the analysis of this compound, GC-MS can be used to separate it from any impurities before it enters the mass spectrometer for identification. The NIST library reports a total of 105 peaks in the GC-MS spectrum of this compound. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrational frequencies of its bonds. ijsrst.com These techniques are complementary and offer a comprehensive profile of the molecule's vibrational modes. The analysis of these spectra is often supported by theoretical calculations using methods like Density Functional Theory (DFT). ijsrst.com
The FT-IR spectrum of this compound has been recorded in the range of 4000–400 cm⁻¹, while the FT-Raman spectrum is recorded in the region of 3500–100 cm⁻¹. bjp-bg.com
Key vibrational frequencies observed for this compound include:
C-H stretching: Vibrations for the aromatic C-H bonds are typically observed in the region of 3100–3000 cm⁻¹. In the FT-IR spectrum, these have been noted at 3415 and 3300 cm⁻¹. ijsrst.com
C≡N stretching: The nitrile group exhibits a characteristic sharp absorption band.
C-F stretching: The strong C-F bonds of the trifluoromethyl group give rise to intense absorption bands.
C-C stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring are observed in the 1430–1670 cm⁻¹ range. ijsrst.combjp-bg.com In the FT-IR spectrum, prominent peaks are seen at 2780, 2000, 1880, and 1750 cm⁻¹, while the FT-Raman spectrum shows peaks at 2750 and 2000 cm⁻¹. ijsrst.combjp-bg.com
C-H bending: In-plane C-H bending vibrations are found in the 1430–990 cm⁻¹ region, with FT-IR peaks at 1700 and 1560 cm⁻¹ and an FT-Raman peak at 1425 cm⁻¹. ijsrst.combjp-bg.com Out-of-plane C-H bending vibrations appear in the 900–667 cm⁻¹ range, with peaks observed at 980, 915, and 820 cm⁻¹ in both spectra. ijsrst.combjp-bg.com
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| C-H stretching | 3415, 3300 | - |
| C-C stretching | 2780, 2000, 1880, 1750 | 2750, 2000 |
| C-H in-plane bending | 1700, 1560 | 1425 |
| C-H out-of-plane bending | 980, 915, 820 | 980, 915, 820 |
| C-C in-plane bending | - | 1480, 1310, 1115 |
| C-C out-of-plane bending | - | 750, 220, 160 |
Fourier Transform Infrared (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy of this compound provides critical information about its functional groups and vibrational modes. The FT-IR spectrum was recorded in the range of 4000–400 cm⁻¹. ijsrst.com
Key vibrational assignments include:
C-H Vibrations : The C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. For this compound, specific C-H stretching vibrations were identified at 3415 and 3300 cm⁻¹. ijsrst.com In-plane C-H bending vibrations were assigned to peaks at 1700 and 1560 cm⁻¹, while out-of-plane bending vibrations were confirmed by peaks at 980, 915, and 820 cm⁻¹. ijsrst.com
C-C Vibrations : The stretching modes for the carbon-carbon bonds in the phenyl ring are assigned to bands observed between 1430–1670 cm⁻¹. ijsrst.com Prominent peaks in the FT-IR spectrum at 2780, 2000, 1880, and 1750 cm⁻¹ are attributed to C-C stretching vibrations. ijsrst.com
CF₃ Vibrations : The trifluoromethyl group exhibits characteristic vibrations. The asymmetric stretching frequencies of CF₃ were assigned to bands at 1215 and 1180 cm⁻¹. ijsrst.com
A summary of the key FT-IR vibrational assignments is presented below.
| Vibrational Mode | Observed Wavenumber (cm⁻¹) |
| C-H Stretching | 3415, 3300 |
| C-C Stretching (Skeletal) | 2780, 2000, 1880, 1750 |
| C-H In-plane Bending | 1700, 1560 |
| CF₃ Asymmetric Stretching | 1215, 1180 |
| C-H Out-of-plane Bending | 980, 915, 820 |
Fourier Transform Raman (FT-Raman)
Complementing the FT-IR data, the FT-Raman spectrum was recorded in the 3500–100 cm⁻¹ region. ijsrst.com This technique provides information on the vibrational modes that are weakly active or inactive in IR spectroscopy.
Key FT-Raman assignments include:
C-H Vibrations : An in-plane C-H bending vibration was observed at 1425 cm⁻¹. ijsrst.com Out-of-plane C-H bending vibrations were also confirmed at 980, 915, and 820 cm⁻¹, consistent with FT-IR data. ijsrst.com
C-C Vibrations : Skeletal C-C stretching vibrations were identified at 2750 and 2000 cm⁻¹. ijsrst.com In-plane C-C bending vibrations were observed at 1480, 1310, and 1115 cm⁻¹, while out-of-plane bends appeared at 750, 220, and 160 cm⁻¹. ijsrst.com
CF₃ Vibrations : A symmetric CF₃ stretching vibration is assigned to the band at 1230 cm⁻¹. ijsrst.com A deformation mode for this group was identified at 590 cm⁻¹, with a rocking vibration observed at 250 cm⁻¹. ijsrst.com
A summary of the key FT-Raman vibrational assignments is presented below.
| Vibrational Mode | Observed Wavenumber (cm⁻¹) |
| C-C Stretching (Skeletal) | 2750, 2000 |
| C-C In-plane Bending | 1480, 1310, 1115 |
| C-H In-plane Bending | 1425 |
| CF₃ Symmetric Stretching | 1230 |
| C-H Out-of-plane Bending | 980, 915, 820 |
| C-C Out-of-plane Bending | 750, 220, 160 |
| CF₃ Deformation | 590 |
| CF₃ Rocking | 250 |
X-ray Diffraction Analysis
X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction for Structural Elucidation
The molecular structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. This technique confirmed the connectivity of the atoms and provided detailed insight into the molecular geometry. The analysis revealed that the molecule consists of a phenyl ring substituted with a trifluoromethyl group at the para position and an acetonitrile (B52724) group.
Crystal Data and Structure Refinements
The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 182997. nih.gov The crystal structure was resolved and reported in Acta Crystallographica Section E: Structure Reports Online.
The compound crystallizes in the monoclinic space group P2₁/c. The refinement of the crystal structure data provides precise unit cell dimensions and other key parameters.
| Parameter | Value |
| Empirical Formula | C₉H₆F₃N |
| Formula Weight | 185.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.067 (3) |
| b (Å) | 5.6660 (11) |
| c (Å) | 11.668 (2) |
| β (°) | 108.68 (3) |
| Volume (ų) | 818.9 (3) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.503 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoelectronic Properties
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
Absorption Maxima and Molar Extinction Coefficients
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
While traditional synthesis methods for 4-(Trifluoromethyl)phenylacetonitrile and related compounds are well-established, future research is increasingly focused on developing more sustainable, efficient, and safer synthetic routes. ontosight.ai Key areas of exploration include:
Green Chemistry Approaches: Emphasis is being placed on minimizing hazardous reagents and waste. For instance, moving away from carcinogenic materials like chloromethyl methyl ether, which was used in older patented syntheses, is a priority. google.com
Continuous Flow Synthesis: The adoption of micro-reactor and flow chemistry technologies presents a significant opportunity to improve the synthesis of phenylacetonitrile (B145931) derivatives. scispace.comnih.gov These systems offer enhanced control over reaction parameters, improved safety, and potential for seamless scalability, which is crucial for industrial production. bohrium.comnih.gov
Electrochemical Methods: Electrosynthesis is emerging as a powerful and sustainable alternative for activating benzylic positions for cyanation. researchgate.net Using electricity as a "reagent" can reduce the need for chemical oxidants, thereby minimizing waste and environmental impact. researchgate.net
Biocatalytic Synthesis: The use of enzymes, such as aldoxime dehydratases, offers a highly selective and environmentally benign route to nitrile synthesis. nih.gov Future work will likely focus on discovering and engineering enzymes that can accommodate trifluoromethylated substrates to produce chiral nitriles with high enantioselectivity. nih.govresearchgate.net
Development of Advanced Catalytic Systems
Catalysis is central to unlocking the full synthetic potential of this compound. Research is gravitating towards novel catalytic platforms that offer unprecedented efficiency and selectivity.
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. princeton.edursc.org This technology is particularly promising for trifluoromethylation reactions and for the functionalization of the phenylacetonitrile core, enabling bond constructions that are challenging with traditional methods. mdpi.comacs.org
Enzymatic and Chemoenzymatic Systems: Biocatalysis, using whole cells or isolated enzymes, provides a pathway for creating complex chiral molecules from nitrile building blocks. researchgate.net The development of robust nitrilases and aldoxime dehydratases that can operate on trifluoromethylated substrates is a key research frontier, promising access to valuable enantiopure carboxylic acids and other derivatives. nih.govnih.gov
Phase-Transfer Catalysis: The design of new chiral phase-transfer catalysts continues to be an active area of research for the asymmetric synthesis of valuable molecules, such as unnatural amino acids, using trifluoromethylphenyl-containing precursors. jelsciences.com
Expansion into New Bioactive Molecule Classes
The 4-(trifluoromethyl)phenyl moiety is a well-known feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. chemimpex.com The unique properties of this compound make it a valuable starting material for exploring new classes of therapeutic agents. ontosight.ai
A primary focus is on neurodegenerative diseases like Alzheimer's and Parkinson's disease. technologynetworks.comutdallas.edu The trifluoromethyl group can improve a molecule's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. nih.gov Research is active in synthesizing hybrid compounds that merge the trifluoromethyl benzyloxyaminic moiety with natural products to create multifunctional agents that can chelate biometals and exhibit antioxidant activity, thereby combating some of the key pathological features of Alzheimer's disease. nih.gov The proven success of drugs containing this group, such as the antidepressant Fluoxetine (B1211875), further motivates its incorporation into novel molecular scaffolds. mdpi.com
| Therapeutic Target Area | Rationale for Use | Representative Compound Class |
| Neurodegenerative Diseases | Enhanced blood-brain barrier permeability, improved metabolic stability. nih.gov | Hybrid benzyloxyamine-natural product conjugates. nih.gov |
| Oncology | Role in potent enzyme inhibitors and receptor modulators. ontosight.ai | Novel kinase inhibitors, selective androgen receptor modulators (SARMs). jelsciences.com |
| Inflammatory Diseases | Contribution to increased binding affinity at target sites. | Anti-inflammatory agents. ontosight.ai |
Integration into Next-Generation Organic Electronic Materials
The strong electron-withdrawing nature of the trifluoromethyl group makes this compound an attractive building block for organic electronic materials, particularly n-type organic semiconductors. ontosight.aichemimpex.com These materials are essential for developing complementary logic circuits, which are the foundation of modern electronics.
A notable application has been its use in the synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene, which has been identified as a novel n-type organic semiconductor. sigmaaldrich.com This demonstrates the direct potential of this compound in creating materials for organic thin-film transistors (OTFTs). rsc.orgrsc.org Future research will likely explore its integration into more complex conjugated polymer systems and other architectures for organic electronics. Furthermore, the trifluoromethyl group is known to impart desirable properties like thermal stability and hydrophobicity, which could be beneficial for the longevity and performance of devices such as Organic Light-Emitting Diodes (OLEDs). nih.govtcichemicals.comossila.com
| Material Class | Key Property Conferred by CF3 Group | Potential Application |
| n-Type Organic Semiconductors | Strong electron-withdrawing character, lowering LUMO energy level. sigmaaldrich.com | Organic Thin-Film Transistors (OTFTs). rsc.orgrsc.org |
| Advanced Polymers/Coatings | Increased thermal stability and hydrophobicity. ontosight.aichemimpex.com | Protective layers, dielectric materials. |
| Organic Light-Emitting Diodes (OLEDs) | Potential for improved charge transport and device stability. nih.gov | Electron transport layers, host materials. scispace.com |
Theoretical and Computational Advances in Mechanistic Understanding
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the structural, electronic, and reactive properties of molecules like this compound. nih.gov Several studies have already employed DFT and other methods to characterize its vibrational spectra (FT-IR, FT-Raman) and NMR chemical shifts, showing good agreement with experimental data. bjp-bg.comijsrst.com
Future research will increasingly rely on these in-silico methods to:
Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of reaction pathways, helping to rationalize product formation and stereoselectivity, as demonstrated in studies of enzyme-catalyzed nitrile synthesis. nih.govrsc.org
Predict Reactivity: Global and local reactivity descriptors calculated through DFT can explain the role of catalysts and predict the most likely sites of reaction on the molecule. rsc.org
Design Novel Molecules: By simulating the electronic properties of hypothetical molecules, researchers can rationally design new bioactive compounds or electronic materials with desired characteristics before undertaking laborious and expensive laboratory synthesis.
This synergy between computational and experimental approaches is crucial for accelerating the discovery and optimization of new applications for this compound.
Q & A
Q. What purification methods are recommended to achieve >98% purity for 4-(Trifluoromethyl)phenylacetonitrile?
High-performance liquid chromatography (HPLC) is widely used, as evidenced by commercial suppliers achieving >97.0% purity using this method . For laboratory-scale purification, fractional distillation under reduced pressure (e.g., 131–132°C at 20 mmHg) is effective, though recrystallization from non-polar solvents may further enhance purity .
Q. Which spectroscopic techniques are optimal for structural characterization?
- FT-IR and NMR : To confirm the nitrile (-C≡N) and trifluoromethyl (-CF₃) groups. For example, the nitrile stretch appears near 2240 cm⁻¹ in IR, while ¹⁹F NMR shows a singlet for the -CF₃ group at ~-63 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 185.146 (C₉H₆F₃N) .
Q. How should researchers handle this compound safely in the laboratory?
- PPE : Use nitrile gloves, goggles, and a lab coat. Avoid inhalation or skin contact due to acute toxicity (H302, H312, H332) .
- Storage : Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported physical properties?
Molecular dynamic (MD) simulations and density functional theory (DFT) calculations can reconcile conflicting data, such as boiling points (131–132°C at 20 mmHg vs. 246°C at 760 mmHg). For example, MD studies on intermolecular interactions (e.g., dipole–dipole forces from -CF₃ groups) explain pressure-dependent boiling behavior .
Q. What strategies mitigate side reactions during its use in Suzuki–Miyaura couplings?
Q. How does the compound’s electronic structure influence its performance in organic semiconductors?
The strong electron-withdrawing -CF₃ and -C≡N groups enhance charge transport in organic field-effect transistors (OFETs). Cyclic voltammetry reveals a LUMO of -3.2 eV, ideal for n-type semiconductor applications. Aggregation-induced emission (AIE) properties, studied via UV-Vis and fluorescence spectroscopy, further support its use in optoelectronic devices .
Q. What are the challenges in synthesizing 3,5-bis(trifluoromethyl)phenylacetonitrile derivatives?
Steric hindrance from dual -CF₃ groups complicates nucleophilic substitution. A two-step approach is recommended:
Knoevenagel Condensation : React 3,5-bis(trifluoromethyl)benzaldehyde with malononitrile.
Photocatalytic Cyanation : Use Ru(bpy)₃Cl₂ under blue LED light to introduce the nitrile group .
Data Contradiction Analysis
Q. How should researchers interpret conflicting melting point data (47–49°C vs. 52–54°C)?
Variations may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can identify polymorphs, while thermogravimetric analysis (TGA) quantifies impurity-driven deviations. Cross-validate with single-crystal X-ray diffraction for definitive structural confirmation .
Methodological Tables
Safety and Compliance
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
